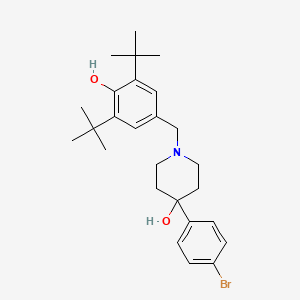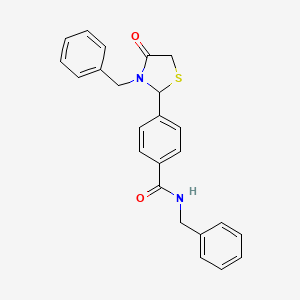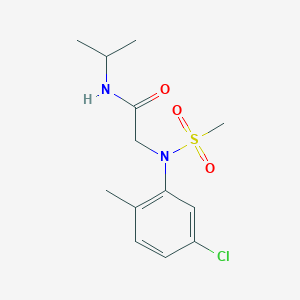![molecular formula C17H23ClN2O3S B5139065 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5139065.png)
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide is a synthetic organic compound characterized by the presence of a sulfonyl group, a chlorophenyl group, and a cyclohexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonyl chloride intermediate.
Nucleophilic substitution: The sulfonyl chloride intermediate undergoes nucleophilic substitution with methylamine to form the sulfonyl-methylamino derivative.
Acylation: The sulfonyl-methylamino derivative is then acylated with 2-(cyclohexen-1-yl)ethyl acetate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl methyl sulfone: Similar structure but lacks the cyclohexenyl group.
N-phenylacetamide sulphonamides: Similar sulfonyl and amide groups but different substituents.
Uniqueness
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide is unique due to the combination of its sulfonyl, chlorophenyl, and cyclohexenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c1-20(24(22,23)16-9-7-15(18)8-10-16)13-17(21)19-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPGXAODTAMDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5138982.png)
![4-butoxy-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5138984.png)
![3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde](/img/structure/B5138986.png)
![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)

![N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-(4-bromophenyl)oxamide](/img/structure/B5139001.png)
![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)

![N-{[4-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)
![N-[1-(benzhydrylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B5139040.png)
![1-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![N-[2-(furan-2-yl)ethyl]-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)

![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
